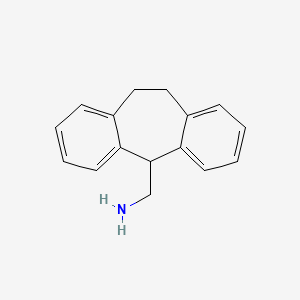

5-Aminomethyl-dibenzosuberane

Description

Historical Context of Dibenzosuberane (B130601) Analogues in Medicinal Chemistry

The journey of dibenzosuberane analogues in medicinal chemistry began in the 1950s with synthetic explorations that ultimately led to the discovery of their psychotropic properties. unl.pt This era marked the advent of tricyclic antidepressants (TCAs), a class of drugs that revolutionized the treatment of depressive disorders. unl.pt Prominent examples like amitriptyline (B1667244) and nortriptyline, which feature a dibenzocycloheptene core structurally related to dibenzosuberane, became first-line treatments for a range of conditions including depression, anxiety, and chronic pain. researchgate.netresearchgate.net The success of these early TCAs spurred further investigation into the dibenzosuberane scaffold, solidifying its importance in the development of central nervous system (CNS) active drugs.

Significance of the Dibenzosuberane Core Structure in Pharmacological Scaffolds

The rigid, yet conformationally distinct, nature of the dibenzosuberane core has made it a versatile scaffold for interacting with a variety of biological targets. researchgate.net Beyond its initial success in the realm of antidepressants, the dibenzosuberane moiety has been incorporated into a diverse range of therapeutic agents. juniperpublishers.com For instance, derivatives have been investigated as potent ligands for the phencyclidine (PCP) receptor, demonstrating potential for neuroprotective applications. nih.gov The scaffold has also been identified as a key structural element for bradykinin (B550075) B2 receptor antagonists and has been explored in the context of nuclear hormone receptor modulation. Furthermore, the dibenzosuberane framework has been utilized in the development of multidrug resistance modulators, highlighting its broad therapeutic potential. unl.pt

Current Research Landscape of 5-Aminomethyl-dibenzosuberane (B1597300) and Related Compounds

While the broader class of dibenzosuberane derivatives has been extensively studied, research focusing specifically on this compound is more nascent. The aminomethyl group at the 5-position introduces a key functional handle for further chemical elaboration and potential interaction with biological targets.

A review of synthetic chemistry highlights the design of 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives, which integrates the norepinephrine (B1679862) and dibenzosuberene skeletons. juniperpublishers.com This approach aims to create novel compounds with specific pharmacological profiles. Research into related structures, such as 2-substituted-5-aminomethyl-10,11-dihydrodibenzo[a,d]cycloheptene (AMDH) derivatives, has been conducted to explore their affinities for serotonin (B10506) receptors, specifically the 5-HT2A receptor. acs.org

Recent studies have also explored the synthesis of various dibenzosuberane derivatives with potential biological activities. For example, novel isoxazole (B147169) and 1,3,4-oxadiazole (B1194373) analogs containing the dibenzosuberane moiety have been synthesized and evaluated for their antiproliferative and antimicrobial properties, respectively. documentsdelivered.comscielo.brscielo.br These studies underscore the ongoing interest in leveraging the dibenzosuberane scaffold for the discovery of new therapeutic agents.

One study reported the identification of this compound in a methanolic extract of Calophyllum inophyllum leaves through GC-MS analysis, suggesting a potential natural source for this compound, although this finding requires further confirmation. semanticscholar.org

The table below summarizes some of the research on 5-substituted dibenzosuberane derivatives, showcasing the variety of modifications and their intended biological applications.

| Compound/Derivative Class | Modification at 5-position | Investigated Biological Activity | Reference |

| 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives | Aminomethyl and hydroxyl groups | Integration of norepinephrine and dibenzosuberene skeletons | juniperpublishers.com |

| 2-substituted-5-aminomethyl-10,11-dihydrodibenzo[a,d]cycloheptene (AMDH) | Aminomethyl group | 5-HT2A receptor affinity | acs.org |

| 10,5-(Iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives | Iminomethano bridge | PCP receptor ligands, neuroprotection | nih.gov |

| Isoxazole analogs containing dibenzosuberane | Isoxazole moiety | Antiproliferative properties | documentsdelivered.com |

| 1,3,4-Oxadiazole analogs containing dibenzosuberane | 1,3,4-Oxadiazole moiety | Antimicrobial properties | scielo.brscielo.br |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCNPACNIAQKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223725 | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7351-49-7, 69306-43-0 | |

| Record name | 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7351-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007351497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69306-43-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 5 Aminomethyl Dibenzosuberane

Synthetic Methodologies for the Dibenzosuberane (B130601) Skeleton

The dibenzosuberane framework, characterized by a central seven-membered ring fused to two benzene (B151609) rings, is a foundational structure for numerous compounds. juniperpublishers.com Its synthesis is a multi-step process that begins with the construction of its oxidized precursor, dibenzosuberone (B195587). juniperpublishers.com

Multi-Step Syntheses of Dibenzosuberane-Based Compounds

The synthesis of the dibenzosuberane core is not a singular process but rather a sequence of chemical reactions. A common and historically significant approach begins with the aldol (B89426) reaction between phthalide (B148349) and benzaldehyde (B42025) to produce benzalphthalide. wikipedia.org This intermediate undergoes reduction, followed by a cyclization step to form dibenzosuberone. wikipedia.org An alternative pathway involves the cyclization of 2-phenethyl-benzoyl chloride. juniperpublishers.com These multi-step sequences are fundamental to accessing the core tricyclic structure, from which various derivatives can be elaborated. juniperpublishers.comresearchgate.net

For instance, a general pathway can be outlined as follows:

Formation of a Carboxylic Acid Precursor: A key intermediate, 2-(2-phenylethyl)benzoic acid, is synthesized. juniperpublishers.com This can be achieved through methods like the catalytic hydrogenation of benzalphthalide. wikipedia.org

Activation: The carboxylic acid is converted into a more reactive derivative, typically the acyl chloride (2-phenethyl-benzoyl chloride), to facilitate the subsequent ring-closing reaction. juniperpublishers.com

Intramolecular Cyclization: The acyl chloride undergoes an intramolecular Friedel-Crafts acylation to yield the ketone, dibenzosuberone. juniperpublishers.com

Reduction/Deoxygenation: The carbonyl group of dibenzosuberone is then removed to afford the parent dibenzosuberane skeleton. juniperpublishers.com

This foundational multi-step approach allows for variations to introduce substituents at different stages, leading to a diverse range of dibenzosuberane-based compounds. juniperpublishers.comresearchgate.net

Friedel-Crafts Acylation in Dibenzosuberone Synthesis

Friedel-Crafts acylation is a cornerstone reaction in organic synthesis for forming aryl ketones and is pivotal in the construction of the dibenzosuberone skeleton. nih.govnih.gov This intramolecular reaction facilitates the crucial ring-closure step. The process typically involves the cyclization of 2-phenethyl-benzoyl chloride, which is generated from its corresponding carboxylic acid. juniperpublishers.com

| Starting Material | Catalyst/Reagent | Reaction Type | Product |

| 2-(2-phenylethyl)benzoic acid | Polyphosphoric Acid (PPA) | Intramolecular Acylation | Dibenzosuberone |

| 2-phenethyl-benzoyl chloride | Aluminum Chloride (AlCl₃) | Intramolecular Acylation | Dibenzosuberone |

| 2-bibenzylcarboxylic acid | Polyphosphoric Acid (PPA) | Intramolecular Acylation | Dibenzosuberone wikipedia.org |

This reaction has several advantages over Friedel-Crafts alkylation, including the avoidance of carbocation rearrangements and polysubstitution, as the resulting ketone product is less reactive than the starting material. nih.gov

Deoxygenation Strategies for Dibenzosuberone to Dibenzosuberane

Once dibenzosuberone is synthesized, the next critical step towards obtaining the parent dibenzosuberane is the deoxygenation of the carbonyl group at the 5-position. This reduction transforms the ketone into a methylene (B1212753) group.

Several classical and modern reduction methods can be employed for this purpose:

Sodium/Ethanol (B145695) Reduction: Early syntheses successfully employed the reduction of dibenzosuberone with sodium in ethanol to yield dibenzosuberane. juniperpublishers.com

Wolff-Kishner Reduction: This method involves the conversion of the ketone to a hydrazone, followed by treatment with a strong base at high temperatures to eliminate nitrogen gas and form the corresponding alkane.

Clemmensen Reduction: This strategy utilizes amalgamated zinc and hydrochloric acid to directly reduce the ketone to the methylene group.

The choice of deoxygenation strategy depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. The successful removal of the carbonyl oxygen completes the synthesis of the fundamental dibenzosuberane hydrocarbon framework. juniperpublishers.com

Synthesis of Substituted Dibenzosuberanes

The synthesis of substituted dibenzosuberanes can be achieved through two primary approaches: by using appropriately substituted starting materials in the multi-step synthesis or by direct functionalization of the pre-formed dibenzosuberone or dibenzosuberane ring system. juniperpublishers.comresearchgate.net

For example, starting with a substituted phenylacetic acid or phthalic anhydride (B1165640) derivative can introduce substituents onto the aromatic rings from the outset. researchgate.net Alternatively, the dibenzosuberone core can undergo electrophilic aromatic substitution reactions, such as bromination, to introduce functional groups. mdpi.comresearchgate.net The directing effects of the existing carbonyl group and the alkyl bridge influence the position of the incoming substituent. mdpi.com For instance, regioselective bromination of dibenzosuberone has been used to prepare 3,7-dibromo and 1,7-dibromo derivatives, which serve as intermediates for further elaboration. mdpi.comresearchgate.net

| Precursor | Reaction | Reagents | Product |

| Dibenzosuberone | Bromination | Bromine | 3,7-Dibromodibenzosuberone & 1,7-Dibromodibenzosuberone mdpi.comresearchgate.net |

| 3-Bromobenzosuberone | Multi-step synthesis | Various | N-(3-dimethylaminopropyl)-10, 11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one-3-carboxamide researchgate.net |

These substituted intermediates are valuable for creating analogues with diverse properties, such as potential tricyclic antidepressants. mdpi.comresearchgate.net

Horner-Wadsworth-Emmons Olefination in Dibenzosuberane Derivative Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for forming carbon-carbon double bonds, typically producing alkenes with high stereoselectivity (predominantly E-alkenes). wikipedia.orgyoutube.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com

In the context of dibenzosuberane chemistry, the HWE reaction is not typically used to construct the core tricyclic skeleton itself but is a key method for elaborating side chains attached to the ring system. For instance, the ketone functional group of dibenzosuberone can be converted into an exocyclic double bond with a specific geometry and functionality. This allows for the introduction of various appendages to the core structure.

The general mechanism involves:

Deprotonation of a phosphonate ester to form a nucleophilic carbanion. wikipedia.org

Nucleophilic attack of the carbanion on the carbonyl carbon of dibenzosuberone. wikipedia.org

Formation of an oxaphosphetane intermediate. youtube.com

Elimination of a phosphate (B84403) ester to yield the final alkene product. wikipedia.orgyoutube.com

This strategy significantly expands the range of accessible dibenzosuberane derivatives by enabling the attachment of unsaturated side chains, which can be further modified. nih.govscispace.com

Bromination and Dehydro-debromination Reactions for Analogues

The introduction of unsaturation into the seven-membered ring of the dibenzosuberane system is a key transformation for creating analogues like dibenzosuberenone (B194781). A common method to achieve this is through a sequence of bromination followed by dehydrobromination.

An effective approach involves the radical bromination of dibenzosuberone at the positions adjacent to the carbonyl group (the 10- and 11-positions) using reagents like N-bromosuccinimide (NBS) and a radical initiator such as 2,2'-azo-bis-isobutyronitrile (AIBN). arkat-usa.org The resulting dibromo intermediate is then subjected to dehydrohalogenation under basic conditions. arkat-usa.org This elimination reaction removes two molecules of hydrogen bromide to form a carbon-carbon double bond, converting the dibenzosuberone to dibenzosuberenone. arkat-usa.org This method provides an alternative to direct catalytic dehydrogenation. arkat-usa.org

| Substrate | Reaction Sequence | Reagents | Product |

| 2,8-dimethyldibenzosuberone | Radical Bromination -> Dehydrohalogenation | 1. AIBN 2. Base | 2,8-dimethyldibenzosuberenone arkat-usa.org |

| Dibenzosuberone | Dibromination -> Base Treatment | 1. Dibromination 2. t-BuOK | Alkyne Intermediate juniperpublishers.com |

This two-step process is crucial for accessing the dibenzosuberenone scaffold, which is another important core structure for various biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions in Dibenzosuberane Ligand Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds in organic synthesis. researchgate.netnih.gov These reactions have found extensive application in the pharmaceutical industry for assembling complex molecular architectures. researchgate.net In the context of dibenzosuberane chemistry, these methods are instrumental in synthesizing advanced ligands and derivatives by functionalizing the aromatic rings of the dibenzosuberane core.

Reactions such as the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings enable the attachment of various organic groups to aryl halides or triflates. libretexts.org For instance, a dibenzosuberane structure containing a bromine or iodine atom on one of its phenyl rings can be coupled with a wide range of organometallic reagents. The Suzuki-Miyaura coupling, which uses organoboron reagents, is particularly notable for its high tolerance of different functional groups and its ability to be run in aqueous conditions. libretexts.org

These catalytic systems typically involve a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a supporting ligand (often a phosphine (B1218219) or an N-heterocyclic carbene), and a base. researchgate.netfishersci.ca The choice of ligand is crucial as it influences the catalyst's stability and reactivity. fishersci.ca By employing these cross-coupling strategies, chemists can synthesize a diverse library of dibenzosuberane-based compounds with tailored electronic and steric properties for use as ligands in catalysis or as biologically active molecules.

| Reaction Type | Organometallic Nucleophile | Key Features |

| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | High functional group tolerance; can be run in aqueous media. libretexts.org |

| Stille | Organotin | Run under neutral conditions, making it highly tolerant of functional groups. fishersci.ca |

| Negishi | Organozinc | Utilizes organo-zinc reagents to couple with organohalides. fishersci.ca |

| Hiyama | Organosilicon | Involves coupling with organosilanes. libretexts.org |

| Kumada | Organomagnesium (Grignard reagents) | One of the early C-C cross-coupling reactions. libretexts.org |

Specific Synthetic Routes to 5-Aminomethyl-dibenzosuberane (B1597300) and its Derivatives

Several synthetic strategies have been developed to construct this compound derivatives, often targeting the introduction of both a hydroxyl and an aminomethyl group at the C5 position.

One rational design approach involves the structural integration of the dibenzosuberene skeleton with key features of a neurotransmitter like norepinephrine (B1679862). juniperpublishers.com This strategy led to the development of a series of 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives. juniperpublishers.com This bio-inspired approach aims to combine the pharmacophoric elements of both molecules to create novel compounds with potential biological activity.

A key synthetic route to 5-aminomethyl-5-hydroxy derivatives begins with the parent ketone, dibenzosuberenone. juniperpublishers.com The synthesis proceeds in two main steps:

Epoxidation: The carbonyl group of dibenzosuberenone is converted into an epoxide intermediate. This is achieved using a reagent such as dimethylsulfonium methylide (Corey's reagent). juniperpublishers.com

Nucleophilic Ring Opening: The resulting epoxide, a strained three-membered ring, is then subjected to a ring-opening reaction with various primary or secondary amines. juniperpublishers.comrsc.org This nucleophilic attack occurs at one of the epoxide carbons, breaking the carbon-oxygen bond and resulting in the formation of the desired 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene products. juniperpublishers.comchemistrysteps.com This reaction is driven by the release of the high ring strain associated with the epoxide ring. chemistrysteps.comnih.gov The use of different amines in this step allows for the creation of a diverse series of analogues. juniperpublishers.com

| Step | Reactant | Reagent | Product |

| 1 | Dibenzosuberenone | Dimethylsulfonium methylide | Epoxide Intermediate |

| 2 | Epoxide Intermediate | Various Amines (R-NH₂) | 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene |

An alternative pathway to access 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives utilizes the Reformatsky reaction. juniperpublishers.com This classic organometallic reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org

In this context, dibenzosuberenone serves as the ketone substrate. The reaction with an α-halo ester and zinc dust forms an organozinc reagent, also known as a Reformatsky enolate. wikipedia.org This enolate then adds to the carbonyl group at the C5 position of the dibenzosuberone. The resulting product is a β-hydroxy-ester. wikipedia.org This intermediate, containing both a hydroxyl group and an ester group at the C5 position, can then be further transformed through reduction of the ester and subsequent manipulations to yield the target 5-aminomethyl-5-hydroxy derivatives.

Aziridines, which are three-membered heterocyclic rings containing a nitrogen atom, serve as versatile synthetic intermediates. nih.gov Their high ring strain makes them susceptible to ring-opening reactions by nucleophiles, allowing for the stereocontrolled introduction of amino functionalities. nih.govnih.gov

The synthesis of aziridine (B145994) intermediates from a dibenzosuberane precursor can be envisioned through several pathways. One common method for aziridine synthesis is the reaction of an alkene with a nitrene equivalent. youtube.com Therefore, the ketone at C5 of dibenzosuberone could first be converted to an exocyclic double bond via a Wittig reaction. The subsequent reaction of this alkene with a nitrene source would yield a spiro-aziridine at the C5 position. Alternatively, the ketone can be converted to an imine, which can then be transformed into an aziridine. These aziridine intermediates can then be opened with various nucleophiles to introduce diverse functional groups adjacent to the nitrogen atom, providing a flexible route to complex 5-amino derivatives. nih.gov

Derivatization Strategies for Enhancing Biological Activity

The dibenzosuberone scaffold is a common feature in tricyclic antidepressants. nih.govresearchgate.net Chemical derivatization of this core structure is a common strategy to modulate pharmacological properties and develop new therapeutic agents. researchgate.net

Several derivatization strategies have been reported:

Halogenation and Subsequent Functionalization: The aromatic rings of the dibenzosuberone nucleus can be brominated to produce intermediates like 3,7-dibromodibenzosuberone. nih.govresearchgate.net These bromo-derivatives serve as versatile handles for further modification. For example, they can be converted into O-alkyloxime or N,N-dialkylaminopropyl derivatives. researchgate.net

Grignard Reactions: The carbonyl group at C5 is a frequent site for modification. Grignard reactions using reagents prepared from N,N-dimethylamino-1-propyl-chloride have been used to introduce side chains characteristic of many tricyclic antidepressants. nih.govresearchgate.net

Conversion to Nitriles and Carboxylic Acids: Bromo-derivatives can be converted to the corresponding dinitriles by reaction with copper(I) cyanide. google.com These nitriles can then be hydrolyzed to di-carboxylic acids, which are valuable intermediates for the synthesis of amides and other derivatives. google.com For instance, N,N'-bis(dimethylamino-1'-propyl)dibenzosuberone-3,7-biscarboxamide hydrochloride has been synthesized through this route. google.com

These derivatization strategies allow for systematic modifications of the dibenzosuberane structure, enabling the exploration of structure-activity relationships to optimize biological activity.

Mannich Base Derivatization with Dibenzosuberane Moiety

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov This reaction typically employs an amine, a non-enolizable aldehyde such as formaldehyde, and a compound containing an active hydrogen (the CH-acidic component). nih.gov

This compound, as a primary amine, can serve as the amine component in the Mannich reaction. The general mechanism proceeds via the formation of an electrophilic iminium ion from the reaction between this compound and formaldehyde. This iminium ion is then attacked by the nucleophilic enol form of the active hydrogen compound (e.g., a ketone, phenol, or another enolizable carbonyl compound), resulting in the formation of a β-amino-carbonyl compound, known as a Mannich base.

While specific examples detailing the use of this compound in Mannich reactions are not extensively documented in dedicated studies, the principles of the reaction are broadly applicable. A variety of CH-acidic compounds could theoretically be employed to generate a diverse library of Mannich bases incorporating the dibenzosuberane moiety.

| Amine Component | Aldehyde | Active Hydrogen Compound (Example) | Expected Product Class |

|---|---|---|---|

| This compound | Formaldehyde | Acetophenone | β-Amino-ketone |

| This compound | Formaldehyde | Cyclohexanone | β-Amino-ketone |

| This compound | Formaldehyde | Indole | Gramine analogue |

| This compound | Formaldehyde | Phenylacetylene | Propargylamine derivative |

Incorporation into Heterocyclic Ring Systems (e.g., 1,3,4-Oxadiazoles, Thiadiazoles)

The aminomethyl functionality of this compound, or more commonly, a carboxylic acid precursor at the same position, serves as a key starting point for the synthesis of various heterocyclic systems. The dibenzosuberane moiety can be incorporated into five-membered aromatic rings such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are known privileged structures in medicinal chemistry. researchgate.netnih.gov

1,3,4-Oxadiazoles

A robust method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine precursors. researchgate.net The synthesis of 1,3,4-oxadiazole (B1194373) analogues featuring a dibenzosuberane moiety commences with a suitable precursor, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid. This acid is converted into its corresponding acid hydrazide, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbohydrazide. researchgate.net

This key hydrazide intermediate is then acylated by reacting it with various substituted carboxylic acids or acid chlorides to yield the N,N'-diacylhydrazine derivatives. The final step involves the intramolecular cyclodehydration of these diacylhydrazines. This transformation is commonly achieved by heating with a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the ring closure to form the stable 1,3,4-oxadiazole ring system. researchgate.netuobaghdad.edu.iq This synthetic strategy allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, depending on the carboxylic acid used for the second acylation step. researchgate.net

| Reactant with Dibenzosuberane Hydrazide | Cyclizing/Dehydrating Agent | Final Product Structure (Aryl Group at Position 5) | Yield (%) |

|---|---|---|---|

| Benzoic acid | POCl₃ | Phenyl | 85 |

| 4-Chlorobenzoic acid | POCl₃ | 4-Chlorophenyl | 89 |

| 4-Nitrobenzoic acid | POCl₃ | 4-Nitrophenyl | 91 |

| 4-Methoxybenzoic acid | POCl₃ | 4-Methoxyphenyl | 84 |

| 4-Methylbenzoic acid | POCl₃ | 4-Methylphenyl (p-tolyl) | 88 |

1,3,4-Thiadiazoles

The synthesis of dibenzosuberane-containing 1,3,4-thiadiazoles follows a pathway that also utilizes the pivotal carbohydrazide (B1668358) intermediate. researchgate.net The common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of an acylthiosemicarbazide. ptfarm.plnih.gov

The process begins with the reaction of the dibenzosuberane carbohydrazide with an isothiocyanate, such as phenyl isothiocyanate, in a solvent like ethanol to produce the corresponding 1-(dibenzosuberoyl)-4-phenylthiosemicarbazide. researchgate.net Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a dithiocarbazate salt, which is a precursor to 2-mercapto-1,3,4-thiadiazoles. jchemrev.com The acylthiosemicarbazide intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration. Concentrated sulfuric acid is a commonly used reagent for this step, effectively promoting the ring closure to yield the desired 5-(dibenzosuberane)-2-(anilino)-1,3,4-thiadiazole derivative. researchgate.netnih.gov

| Hydrazide Precursor | Second Reactant | Cyclizing Agent | Final Product Class | Yield (%) |

|---|---|---|---|---|

| 6,7,8,9-Tetrahydro-5H-benzo nih.govannulene-7-carbohydrazide | Phenyl isothiocyanate | H₂SO₄ | 2-Anilino-5-(benzosuberanyl)-1,3,4-thiadiazole | 89 |

| 2-Chloro-6,7,8,9-tetrahydro-5H-benzo nih.govannulene-7-carbohydrazide | Phenyl isothiocyanate | H₂SO₄ | 2-Anilino-5-(2-chloro-benzosuberanyl)-1,3,4-thiadiazole | 91 |

Structure Activity Relationship Sar Studies of 5 Aminomethyl Dibenzosuberane and Its Analogues

Conformational Analysis and its Impact on Receptor Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological receptor and elicit a response. For dibenzosuberane (B130601) derivatives, the central seven-membered ring imparts significant conformational flexibility. Understanding the preferred conformations and how they interact with receptor binding sites is paramount for designing potent and selective ligands.

Conformational analysis of dibenzosuberane analogs is often carried out using a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational methods such as molecular modeling. nih.govmdpi.comrsc.orgmdpi.com These studies reveal that the dibenzosuberane ring system can adopt various conformations, and the presence of substituents can significantly influence the conformational equilibrium. rsc.org For instance, the introduction of a cyclopropyl (B3062369) group to the dibenzosuberane framework can alter its geometry and, consequently, its biological activity. unl.pt The specific conformation that a molecule adopts when it binds to a receptor, known as the bioactive conformation, is often a low-energy state that maximizes favorable interactions with the receptor's binding pocket. nih.govnih.gov Identifying this bioactive conformation is a key goal of conformational analysis, as it provides a template for the design of new, more effective analogs. nih.gov

Substituent Effects on Biological Activity Profiles

The type, position, and orientation of chemical groups (substituents) attached to the 5-Aminomethyl-dibenzosuberane (B1597300) core can dramatically alter its biological activity. SAR studies systematically explore these modifications to build a comprehensive picture of how structural changes translate into functional outcomes.

For example, the addition of different functional groups to the dibenzosuberane moiety has been shown to influence a range of biological activities, including antimicrobial and anticancer properties. derpharmachemica.comscielo.brresearchgate.net The introduction of a fluoro group on a phenyl ring attached to a 1,3,4-oxadiazole (B1194373) linked to a dibenzosuberane structure was found to enhance both antibacterial and antifungal activity. derpharmachemica.com Similarly, in a series of isoxazole (B147169) analogs containing the dibenzosuberane moiety, certain substituted compounds demonstrated notable antiproliferative activity against cancer cell lines. juniperpublishers.comjuniperpublishers.com The table below summarizes the antibacterial activity of a series of 1,3,4-oxadiazole analogs containing a dibenzosuberane unit, highlighting the impact of different substituents. researchgate.net

Antibacterial Activity of Dibenzosuberane Analogs

| Compound | Substituent | Antibacterial Activity (MIC in µg/mL) |

|---|---|---|

| 8a | 4-Fluorophenyl | Good |

| 8d | 4-Chlorophenyl | Good |

| 8e | 4-Bromophenyl | Good |

| 8j | 4-Nitrophenyl | Good |

| 8f | 2-Hydroxyphenyl | Inactive against Klebsiella pneumoniae |

| 8i | 4-Methylphenyl | Inactive against Klebsiella pneumoniae |

Data sourced from a study on 1,3,4-oxadiazole analogs containing a dibenzosuberane moiety. researchgate.net

These findings underscore the importance of substituent effects in modulating the biological profile of dibenzosuberane derivatives.

Pharmacophore Modeling for Dibenzosuberane Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr This model serves as a 3D query to search for other molecules with similar features and, therefore, similar predicted activity.

For dibenzosuberane derivatives, the dibenzosuberane (DBS) pharmacophore itself has been identified as a key structural requirement for potency in certain biological targets, such as the human B2 receptor. acs.org A pharmacophore model for a series of dibenzosuberane-based compounds would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned in a specific spatial arrangement. nih.govnih.gov By understanding the critical pharmacophoric features, medicinal chemists can design novel molecules that fit the model and are more likely to be active. dergipark.org.tr This approach is particularly valuable when the precise structure of the biological target is unknown. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govconicet.gov.ar These models can then be used to predict the activity of new, unsynthesized compounds.

Various QSAR methodologies can be applied to dibenzosuberane analogs. acs.orgrasayanjournal.co.in One common approach is Comparative Molecular Field Analysis (CoMFA), which correlates the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov Another method is the k-Nearest Neighbor (kNN) approach, which has been shown to be effective in modeling the activity of various compounds. acs.org These QSAR models can provide valuable insights into the structural features that are important for activity and can guide the design of more potent analogs. nih.govnih.gov For instance, a QSAR study might reveal that increasing the steric bulk in a particular region of the molecule leads to a decrease in activity, while increasing the electrostatic potential in another region enhances it. rasayanjournal.co.in

Matched Molecular Pair Analysis (MMPA) for Structural Transformations

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique that analyzes the effects of small, discrete structural changes on molecular properties, including biological activity. wikipedia.orgknime.comnih.govnih.gov It involves identifying pairs of molecules that differ only by a single, well-defined chemical transformation, such as the substitution of a hydrogen atom with a fluorine atom. wikipedia.org

By systematically analyzing a large dataset of such pairs, MMPA can identify "transformation rules" that consistently lead to an increase or decrease in a desired property. knime.comnih.gov This method provides an intuitive and easily interpretable way to understand structure-activity relationships. wikipedia.org For example, an MMPA study on a series of dibenzosuberane derivatives might reveal that replacing a methyl group with a trifluoromethyl group at a specific position consistently improves receptor binding affinity. This information can then be used to guide the optimization of lead compounds. nih.govoptibrium.com

Structure-Based Design for Target Interaction Optimization

When the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, structure-based drug design (SBDD) becomes a powerful strategy for optimizing ligand interactions. nih.gov SBDD utilizes the structural information of the target's binding site to design molecules that fit precisely and form optimal interactions, leading to enhanced potency and selectivity. nih.gov

In the context of dibenzosuberane derivatives, if the target protein structure is available, molecular docking studies can be performed to predict how these compounds bind. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the receptor. This knowledge can then be used to design new analogs with improved binding affinity. For example, if a docking study shows a specific pocket in the receptor that is not occupied by the current ligand, a new analog can be designed with a substituent that extends into this pocket to form additional favorable interactions. nih.gov

Influence of Dibenzosuberane Backbone on Dopamine (B1211576) Receptor Selectivity (D1 vs. D5)

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). frontiersin.orgnih.gov While the D1 and D5 receptors share a high degree of structural homology and bind to similar drugs, achieving selectivity between these two subtypes remains a challenge. wikipedia.org The dibenzosuberane scaffold can serve as a template for developing ligands that target dopamine receptors. juniperpublishers.com

The conformation and rigidity of the dibenzosuberane backbone can influence how a ligand interacts with the subtle structural differences between the D1 and D5 receptor binding pockets. wikipedia.org The D1 and D5 receptors are both coupled to G stimulatory proteins and activate adenylyl cyclase. nih.gov They are found in various brain regions and are involved in functions like memory, learning, and motor activity. nih.govmdpi.com By systematically modifying the dibenzosuberane structure and evaluating the binding affinities and functional activities at both D1 and D5 receptors, researchers can elucidate the structural features that govern selectivity. mdpi.com For instance, altering the substitution pattern on the aromatic rings or modifying the seven-membered ring's conformation could potentially lead to a preference for one receptor subtype over the other. frontiersin.org Understanding these selectivity determinants is crucial for developing drugs with more specific actions and potentially fewer side effects. frontiersin.org

Mechanistic Investigations of 5 Aminomethyl Dibenzosuberane Bioactivity

Cellular Pathways Modulation

Investigations into plant extracts containing 5-Aminomethyl-dibenzosuberane (B1597300) have revealed modulation of cellular pathways related to cancer, inflammation, and microbial infections.

This compound has been identified as a component in the ethanolic leaf extract of Calophyllum inophyllum. researchgate.net This extract has demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7). researchgate.net The anticancer activity was evaluated using the MTT assay, which measures cell viability. researchgate.net

The study revealed that the cytotoxic effect of the Calophyllum inophyllum leaf extract is concentration-dependent, with the half-maximal inhibitory concentration (IC50) value determined to be 120µg/mL. researchgate.net Increased concentrations of the extract led to a corresponding increase in cytotoxicity against the MCF-7 cells. researchgate.net While the extract contains a variety of bioactive compounds, the specific contribution of this compound to this anticancer activity has not been individually determined. researchgate.netresearchgate.net Other aminomethyl compounds have also been synthesized and investigated for their anticancer properties against various cell lines, such as HeLa (cervical cancer) and HCT-8 (colon carcinoma). sciensage.inforesearchgate.net

Table 1: In Vitro Anticancer Activity of Calophyllum inophyllum Leaf Extract Containing this compound

| Cell Line | Assay | Finding | IC50 Value | Source |

|---|

Extracts from Calophyllum inophyllum, which are known to contain this compound, have been reported to possess anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net The bioactivity is often attributed to the complex mixture of phytochemicals present in the plant, including coumarins, flavonoids, and triterpenoids. researchgate.net These compounds are associated with various therapeutic effects, including anti-inflammatory action. researchgate.netresearchgate.net However, the direct role and specific pathways modulated by this compound in mediating these anti-inflammatory effects remain to be elucidated.

This compound is a constituent of Calophyllum inophyllum extracts that have demonstrated notable antimicrobial properties. researchgate.netresearchgate.net These extracts have shown efficacy against a range of pathogenic bacteria and fungi. researchgate.net

Antibacterial Activity The methanol (B129727) extract of C. inophyllum exhibited significant antibacterial activity against several bacterial species. researchgate.net The activity of extracts from Calophyllum species is well-documented against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Antibacterial Spectrum of Calophyllum inophyllum Methanol Extract

| Bacterial Strain | Activity | Source |

|---|---|---|

| Bacillus subtilis | Active | researchgate.net |

| Staphylococcus aureus | Active | researchgate.net |

| Escherichia coli | Active | researchgate.net |

| Klebsiella pneumoniae | Active | researchgate.net |

Antifungal Activity Extracts containing this compound have also been shown to have antifungal effects, although in some studies this activity was minimal compared to the antibacterial effects. researchgate.net The antifungal properties of Calophyllum species are known against various fungi, including Candida albicans and Aspergillus niger. researchgate.net The presence of diverse phytochemicals is believed to contribute to these broad-spectrum antimicrobial activities. researchgate.netresearchgate.net

Molecular Docking and Computational Chemistry Studies

As of the latest available data, specific molecular docking and extensive computational chemistry studies focusing on this compound to elucidate its binding modes with biological targets are not widely published. Such studies are crucial for understanding the specific interactions between a compound and proteins involved in pathways like cancer or inflammation. nih.gov

However, computational tools have been used to predict certain physicochemical properties. For instance, the predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated. uni.lu These predictions are useful in analytical techniques like ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 224.14338 | 148.4 | uni.lu |

| [M+Na]+ | 246.12532 | 154.6 | uni.lu |

| [M-H]- | 222.12882 | 154.4 | uni.lu |

| [M+NH4]+ | 241.16992 | 167.4 | uni.lu |

This data was calculated using CCSbase and is predictive. uni.lu

Further computational research, including molecular docking simulations with specific enzymes (e.g., cyclooxygenases for inflammation, microbial enzymes for infection, or kinases for cancer), would be necessary to fully understand the molecular basis of the bioactivities observed in extracts containing this compound.

Preclinical Research and Therapeutic Potential

In Vivo Pharmacological Assessments (Animal Models)

Toxicity and Safety Assessments

Detailed toxicological assessments are crucial for the development of any potential therapeutic agent. These evaluations typically include determining the median lethal dose (LD50), assessing effects of repeated exposure in subacute toxicity studies, and investigating the potential for gastrointestinal harm through ulcerogenic activity tests. However, specific data for 5-Aminomethyl-dibenzosuberane (B1597300) in these areas remains largely unpublished.

LD50

There is no specific LD50 value reported for isolated this compound in the available scientific literature. The LD50 is a standardized measure used to indicate the acute toxicity of a substance.

Subacute Toxicity

Comprehensive subacute toxicity studies for this compound have not been published. Such studies are essential for evaluating the potential adverse effects of a substance after repeated administration over a limited period, typically 28 days. These assessments monitor for changes in body weight, clinical observations, and histopathological analysis of vital organs.

Ulcerogenic Activity

The potential for this compound to induce gastric ulcers has not been specifically reported. Ulcerogenic activity is a critical safety parameter, particularly for orally administered compounds, as it assesses the risk of damage to the stomach lining.

It is important to note that while this compound has been identified as a minor component (0.28%) in the ethanolic leaf extract of Calophyllum inophyllum, any toxicity data associated with this extract cannot be directly and accurately attributed to this compound itself. The toxicological profile of a crude extract is a reflection of the combined effects of all its constituents.

Toxicity Data Summary

| Parameter | Result |

| LD50 | Data not available |

| Subacute Toxicity | Data not available |

| Ulcerogenic Activity | Data not available |

Emerging Research Directions and Future Prospects

Development of Novel Therapeutic Agents based on 5-Aminomethyl-dibenzosuberane (B1597300)

The dibenzosuberane (B130601) framework is a key component of several established therapeutic agents, most notably tricyclic antidepressants (TCAs) like amitriptyline (B1667244). researchgate.netnih.gov Building upon this foundation, researchers are actively exploring the synthesis and biological evaluation of novel derivatives with the aim of discovering agents with improved efficacy, selectivity, and safety profiles. A significant area of investigation involves the modification of the dibenzosuberane core and the aminomethyl side chain to modulate pharmacological activity.

Recent research has focused on creating new dibenzosuberone (B195587) derivatives, which are structurally related to this compound. researchgate.netnih.gov For instance, the synthesis of brominated dibenzosuberone derivatives has been pursued to develop new potential TCAs. researchgate.netnih.gov The introduction of halogen atoms into the structure of some antidepressants has been shown to have a positive effect on their therapeutic activity. nih.gov

Furthermore, the exploration of dibenzosuberane conjugates is an emerging area. By linking the dibenzosuberane moiety to other pharmacologically active scaffolds, researchers aim to create hybrid molecules with dual or synergistic activities. For example, 1H-1,2,3-triazole tethered dibenzosuberane conjugates have been synthesized and investigated for their potential anticancer activity. researchgate.net

Applications in Neuropharmacology

The historical success of dibenzosuberane-based compounds in treating depressive disorders has cemented their importance in neuropharmacology. nih.gov While classic TCAs like amitriptyline are effective, their broad spectrum of activity, affecting multiple neurotransmitter systems, can lead to undesirable side effects. nih.gov Consequently, a primary goal of current research is the development of more selective agents.

Derivatives of the dibenzosuberane scaffold are being investigated for their potential to selectively target specific receptors or transporters in the central nervous system. This includes efforts to develop compounds with improved selectivity for serotonin (B10506) or norepinephrine (B1679862) reuptake transporters, which could lead to antidepressants with a better side-effect profile compared to older TCAs. nih.gov

Beyond depression, the neuropharmacological applications of dibenzosuberane derivatives are expanding. Researchers are exploring their potential in treating a variety of other conditions affecting the central and autonomic nervous systems. nih.gov These include neuropathic pain, migraine, and irritable bowel syndrome (IBS), where TCAs have already shown some efficacy. nih.gov The development of novel derivatives could lead to agents with enhanced activity and specificity for these indications.

Exploration of Other Biological Activities

While neuropharmacology remains a major focus, the therapeutic potential of the dibenzosuberane scaffold extends to other areas of medicine. The unique structural features of these compounds make them attractive candidates for interacting with a diverse range of biological targets.

Recent studies have highlighted the potential of benzosuberone derivatives, a related class of compounds, as antitumor agents. nih.gov Some of these compounds have been identified as potential vascular disrupting agents that can selectively target the microvessels that supply blood to tumors. nih.gov Furthermore, various synthetic benzosuberones have demonstrated a wide array of therapeutic activities, including bacteriostatic, anti-inflammatory, and immunosuppressive effects. nih.gov They have also been investigated as inhibitors of several enzymes and for their potential in treating conditions such as sleep disorders and eating disorders. nih.gov

The broader class of dibenzo derivatives, including dibenzofurans, has also been shown to possess a wide range of biological activities, including cytotoxicity against cancer cells, as well as antibacterial, antifungal, and anti-inflammatory properties. researchgate.net This suggests that the dibenzosuberane scaffold could serve as a versatile template for the development of drugs targeting a variety of diseases.

Advanced Computational and AI-driven Drug Discovery for Dibenzosuberane Scaffolds

The advent of advanced computational techniques and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the development of dibenzosuberane-based therapeutics is no exception. emanresearch.orgnih.govresearchgate.netnih.govresearchgate.net These in silico methods offer the potential to accelerate the identification of novel drug candidates, optimize their molecular structures, and predict their pharmacological properties, thereby reducing the time and cost associated with traditional drug development. emanresearch.orgresearchgate.net

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are being employed to study the interactions between dibenzosuberane derivatives and their biological targets. nih.gov These methods provide valuable insights into the binding modes and structure-activity relationships of these compounds, guiding the design of more potent and selective molecules. nih.gov Density Functional Theory (DFT) calculations are also used to understand the electronic properties of these molecules, which can influence their biological activity. nih.govnih.govsapub.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-aminomethyl-dibenzosuberane, and what are their efficiency metrics?

- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation followed by reductive amination. Key steps include:

- Cyclization of dibenzosuberane precursors under acidic conditions .

- Aminomethylation using formaldehyde and ammonium chloride in ethanol, yielding ~60–70% purity.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Data Table :

| Step | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Cyclization | 75 | 85 | AlCl₃, CH₂Cl₂ |

| Reductive Amination | 65 | 92 | NH₄Cl, HCHO, NaBH₃CN |

Q. How should this compound be stored to ensure stability in long-term studies?

- Methodology : Store at 0–6°C in airtight, light-resistant containers under nitrogen to prevent oxidation. Stability studies show <5% degradation over 12 months under these conditions .

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodology : Use -NMR (δ 2.8–3.2 ppm for aminomethyl protons), -NMR (C=O at ~170 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with computational simulations (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in different cell lines be resolved?

- Methodology :

Replicate Experiments : Ensure consistent cell culture conditions (e.g., passage number, media composition) .

Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across cell lines.

Mechanistic Profiling : Employ RNA-seq or proteomics to identify pathway-specific variations (e.g., differential receptor expression) .

- Case Study : In a 2023 study, contradictory IC₅₀ values (10 μM vs. 50 μM) in HeLa vs. HEK293 cells were traced to variations in efflux pump activity .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodology :

- Chiral Catalysts : Use (R)-BINAP-Pd complexes for >90% enantiomeric excess (ee).

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (Chiralpak AD-H column) to isolate desired enantiomers .

- Data Table :

| Catalyst | ee (%) | Reaction Time (h) |

|---|---|---|

| (R)-BINAP-PdCl₂ | 92 | 24 |

| Jacobsen’s Salen-Co | 78 | 36 |

Q. How do solvent polarity and temperature impact crystallization outcomes?

- Methodology :

- Screen solvents (e.g., DMSO, THF, ethanol) using a Crystal16® platform to identify optimal conditions.

- Differential Scanning Calorimetry (DSC) reveals polymorph transitions at 120–150°C, guiding recrystallization protocols .

Data Contradiction & Validation

Q. How to address discrepancies in reported LogP values for this compound?

- Methodology :

Experimental Validation : Use shake-flask method (octanol/water) with HPLC quantification.

Computational Cross-Check : Compare results from software (e.g., ACD/Labs, MarvinSuite) .

- Example : Literature LogP = 2.1 vs. experimental LogP = 2.5. The discrepancy was attributed to pH-dependent ionization .

Q. What statistical frameworks are robust for analyzing dose-dependent toxicity outliers?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.